molecular formula C24H24N4O3S2 B2918147 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-33-0

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

カタログ番号: B2918147
CAS番号: 671199-33-0
分子量: 480.6
InChIキー: BFRLSPHGZUEWTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates various heterocyclic moieties known for their diverse biological activities. This article explores its potential biological activity based on structural characteristics and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Triazoloquinoline Moiety : This component is known for its interaction with various biological targets and may exhibit pharmacological properties similar to other triazole-containing compounds.
  • Thiophene and Benzo[b]thiophene Rings : These aromatic systems contribute to the compound's ability to engage in π-π interactions with biological receptors.
  • Ethyl Ester Group : This functional group may serve as a prodrug, potentially enhancing bioavailability and therapeutic efficacy upon metabolic conversion.

Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazole ring often exhibit significant antimicrobial properties. The incorporation of the quinoline structure may enhance this activity. For instance, studies have shown that quinoline derivatives possess notable antibacterial properties against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .

Antitubercular Activity

A series of quinoline derivatives have been synthesized and evaluated for their antitubercular activity. For example, modifications to the alkyl chain length in quinoline derivatives have been linked to increased anti-TB activity. The presence of specific substituents on the quinoline ring can significantly influence the Minimum Inhibitory Concentration (MIC) against M. tuberculosis .

CompoundStructure FeaturesMIC (µg/mL)
Ethyl 2-(3-(triazolo[4,3-a]quinolin-1-ylthio)propanamido)Triazole and quinoline ringsTBD
Quinoline Derivative AAlkyl chain modification12.5
Quinoline Derivative BHydroxyl substituent>100

Anticancer Potential

Triazole derivatives have been documented for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structural features of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido) may offer a novel scaffold for developing anticancer agents targeting multiple pathways .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazoloquinoline moiety could interact with biological targets similarly to other known drugs in this class. These interactions might include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The ability of triazoles to bind to receptors could lead to agonistic or antagonistic effects depending on the context.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds. For instance:

  • Substituents at specific positions on the quinoline ring significantly affect antimicrobial potency.
  • The introduction of alkoxy groups has been linked to enhanced antitubercular activity compared to unsubstituted analogs .

科学的研究の応用

The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .

Scientific Research Applications

RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .

ApplicationDescription
Skin Inflammation RIP1 inhibition using GNE684 effectively blocks skin inflammation and immune cell infiltration in Sharpin mutant mice .
Sepsis and SIRS RIPK1 kinase inhibition shows clinical relevance in sepsis and may be a potential therapeutic target for systemic inflammatory response syndrome (SIRS) and sepsis .
Liver Cytotoxicity and Inflammation RIP1 inhibition reduces reactive oxygen species (ROS) and pro-inflammatory cytokines, improving hbX-induced oxidative stress and inflammatory responses in liver cells .
Brain Injury and Neuroprotection Nec-1, a RIP1 inhibitor, can prevent local inflammation and microglial activation induced by intraventricular hemorrhage (IVH) . Additionally, RIPK1 inhibition partially promoted the recovery of brain function by inhibiting astrocyte hyperplasia .
Myocardial Ischemia-Reperfusion Injury RIPK1 inhibition reduces myocardial infarction size, reduces inflammatory response and ROS production, and improves cardiac remodeling .
Intestinal Ischemia/Reperfusion Injury In a rat model of intestinal ischemia/reperfusion (I/R) injury, the expressions of RIP1/3 were reduced after treatment with Nec-1 .
Autoimmune Diseases The peripherally restricted GSK’772 is being developed for peripheral autoimmune diseases, including psoriasis, rheumatoid arthritis (RA) and ulcerative colitis . The brain-penetrant DNL747 is in human clinical trial phase Ib/IIa for amyotrophic lateral sclerosis (ALS) .

Case Studies

  • Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .
  • Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .
  • Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .
  • D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .

特性

IUPAC Name

ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRLSPHGZUEWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。